Podofilox

Description

Podofilox is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of external genital warts and perianal warts. This compound gel and solution are for topicalcutaneous use only.

External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.

A lignan found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

The physiologic effect of this compound is by means of Decreased Mitosis.

This compound has been reported in Phialocephala fortinii, Dysosma aurantiocaulis, and other organisms with data available.

This compound is a pure, stabilized form of podophyllin, in which only the biologically active portion of the compound is present. Podophyllotoxin is a toxic, polycyclic antimitotic agent isolated primarily from the rhizome of the plant Podophyllum peltatum. This agent is formulated for topical applications. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 3 approved indications.

A lignan (lignans) found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

A lignan (LIGNANS) found in PODOPHYLLIN resin from the roots of PODOPHYLLUM plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

Structure

3D Structure

Properties

IUPAC Name |

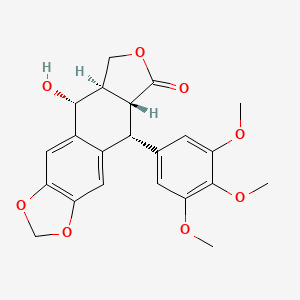

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045645 | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals | |

CAS No. |

518-28-5, 9000-55-9, 477-47-4 | |

| Record name | Podophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podofilox [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podophyllum resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | podophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOFILOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36H50F353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Podofilox on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Podofilox, a purified form of podophyllotoxin, is a potent antimitotic agent that exerts its therapeutic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a specific focus on its interaction with tubulin and the subsequent inhibition of tubulin polymerization. This document details the binding kinetics, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's primary mechanism of action is the inhibition of microtubule formation by binding to tubulin, the fundamental protein subunit of microtubules.[1][3] Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By interfering with microtubule dynamics, this compound effectively halts the cell cycle, leading to apoptosis, or programmed cell death.[1][2]

This compound targets rapidly dividing cells, which are characteristic of warts and various cancers, making it an effective therapeutic agent in these contexts.[1] The binding of this compound to tubulin prevents the assembly of tubulin dimers into microtubules.[3] This disruption of the dynamic equilibrium between microtubule assembly and disassembly leads to the degradation of the microtubule network.[4]

This compound-Tubulin Binding and Interaction

This compound binds to the colchicine binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[5] This binding is non-covalent and reversible.[4][6] Structural studies have indicated that the trimethoxyphenyl ring of this compound is a key feature for its interaction with the binding site.[7] Specifically, rings C and D of the this compound molecule are thought to be directly involved in the interaction with the tubulin binding site.[8]

The binding of this compound to tubulin is a temperature-dependent and entropy-driven reaction.[7] It occurs with a stoichiometry of approximately 0.8 moles of this compound per mole of tubulin dimer.[7]

Quantitative Data on this compound-Tubulin Interaction

The following table summarizes key quantitative data regarding the interaction of this compound and its analogues with tubulin, as well as its effects on cell viability.

| Parameter | Value | Cell Line/Conditions | Source |

| Binding Affinity (Kb) | 1.8 x 10⁶ M⁻¹ | Tubulin (37°C, pH 6.7) | [7] |

| 11.75 - 185.0 x 10⁵ M⁻¹ | A549 cells (for various natural analogues) | [9] | |

| Association Rate Constant | 3.8 x 10⁶ M⁻¹ h⁻¹ | Tubulin (37°C) | [7] |

| Dissociation Rate Constant | 1.9 h⁻¹ | Tubulin-podophyllotoxin complex | [7] |

| 160 s⁻¹ | Tubulin-GTP-podophyllotoxin ternary complex (37°C) | [10] | |

| Activation Energy for Binding | 14.7 kcal/mol | Tubulin | [7] |

| IC₅₀ (Cell Proliferation) | 1.981 nM | HGC-27 Gastric Cancer Cells | [11] |

| 2.327 nM | AGS Gastric Cancer Cells | [11] | |

| EC₅₀ (CMV Infection Inhibition) | 30 nM | MRC5 cells | [6] |

Signaling Pathways and Cellular Consequences

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

By disrupting the mitotic spindle, this compound prevents the proper segregation of chromosomes during mitosis, leading to an arrest in the cell cycle.[1] This arrest typically occurs at the G2/M phase, although G0/G1 arrest has also been observed in some cancer cell lines.[9][11][12] The inability of the cell to proceed through mitosis ultimately activates apoptotic pathways.

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Apoptotic Pathways

The mitotic arrest induced by this compound can trigger both intrinsic and extrinsic apoptotic pathways.[1] This involves the activation of various molecular pathways, including the accumulation of p53 and Bax, and the activation of caspases-3 and -7.[12]

Caption: Signaling cascade from microtubule disruption by this compound to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule assembly from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare tubulin solution in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

-

Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and final plateau of polymerization compared to the control.

Caption: A generalized workflow for an in vitro tubulin polymerization assay.

Colchicine-Binding Assay

This competitive binding assay is used to confirm that a test compound binds to the colchicine binding site on tubulin.

Principle: The ability of this compound to inhibit the binding of radiolabeled colchicine ([³H]colchicine) to tubulin is measured.

Materials:

-

Purified tubulin

-

[³H]colchicine

-

This compound solution

-

DEAE-cellulose filter paper

-

Scintillation counter and fluid

Procedure:

-

Incubate purified tubulin with a constant concentration of [³H]colchicine in the presence of varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Filter the reaction mixture through DEAE-cellulose filter paper. The tubulin-ligand complexes will bind to the filter, while unbound ligand will pass through.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

A decrease in radioactivity on the filter in the presence of this compound indicates competitive binding.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

Propidium iodide (PI) or DAPI staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Conclusion

This compound is a well-characterized inhibitor of tubulin polymerization that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Its specific interaction with the colchicine binding site on β-tubulin has been quantified, and the downstream cellular consequences are well-documented. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel tubulin-targeting agents for various therapeutic applications. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in the field of oncology and antiviral therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Podophyllin in Dermatology: Revisiting a Historical Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Microtubule Inhibitor this compound Inhibits an Early Entry Step of Human Cytomegalovirus [mdpi.com]

- 7. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Characterization of the Interaction of Tubulin with Potent Natural Analogues of Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of podophyllotoxin on microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Podofilox: From Traditional Remedy to Modern Therapeutics

A Technical Guide on the History, Discovery, and Scientific Foundation of a Potent Antimitotic Agent

Introduction

Podofilox, a purified form of podophyllotoxin, stands as a significant example of a modern therapeutic agent derived from traditional botanical medicine. Extracted from the roots and rhizomes of the Podophyllum species, this lignan has a rich history of use in various cultures for its cathartic and medicinal properties.[1] Today, this compound is a widely prescribed topical treatment for anogenital warts caused by the human papillomavirus (HPV).[2][3] This in-depth technical guide provides a comprehensive review of the history, discovery, and scientific underpinnings of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its traditional origins, the key scientific milestones in its development, detailed experimental protocols for its isolation, its mechanism of action, and the clinical data supporting its efficacy.

I. Historical and Traditional Context

The use of Podophyllum species, commonly known as the Mayapple, has been documented for centuries in traditional medicine.[1] Native American tribes utilized various parts of the Podophyllum peltatum plant as a purgative, an emetic, and for the topical treatment of warts and snake bites.[4] In traditional Chinese and Himalayan medicine, Podophyllum hexandrum (also known as Podophyllum emodi) was employed for similar purposes, including the treatment of tumors.[5][6] The resin derived from the plant, known as podophyllin, was a key component of these traditional remedies.[2] It was this historical use against warts that foreshadowed its modern clinical application.

A pivotal moment in the scientific exploration of Podophyllum was the work of Dr. Jonathan L. Hartwell, a chemist at the National Cancer Institute (NCI) in the United States. His extensive research in the mid-20th century on plants used in traditional medicine for cancer treatment led to a systematic investigation of the components of podophyllin.[4][7] Hartwell's work was instrumental in isolating and identifying podophyllotoxin as the primary cytotoxic and biologically active compound within the resin.[7]

The timeline of the discovery and development of this compound can be summarized as follows:

-

Ancient Times: Use of Podophyllum plants in traditional Native American and Asian medicine for various ailments, including the removal of warts.[1][4]

-

1880: The first isolation of the active compound, podophyllotoxin, by Podwyssotzki.[1]

-

1930s: The chemical structure of podophyllotoxin was first elucidated.[2]

-

Mid-20th Century: Dr. Jonathan L. Hartwell and his colleagues at the NCI conduct extensive research on Podophyllum resin, identifying podophyllotoxin as the most active cytotoxic component.[7]

-

1942: A publication highlights the successful use of podophyllin for treating genital warts.[4]

-

Late 20th Century: Development of purified podophyllotoxin (this compound) as a standardized, safer, and more effective alternative to the crude podophyllin resin for patient self-administration.[6]

-

1990s: Clinical trials confirm the efficacy and safety of 0.5% this compound solution and gel for the treatment of anogenital warts, leading to its approval by regulatory agencies.[8][9]

II. Isolation and Purification of Podophyllotoxin

The active ingredient in this compound, podophyllotoxin, is a non-alkaloid lignan extracted from the roots and rhizomes of Podophyllum species.[2] The concentration of podophyllotoxin can vary depending on the species and growing conditions, with Podophyllum hexandrum generally containing higher amounts (up to 4.3%) compared to Podophyllum peltatum.[1]

Quantitative Data on Podophyllotoxin Content and Extraction Yields

The yield of podophyllotoxin is dependent on the plant source and the extraction method employed. The following table summarizes representative data on podophyllotoxin content in different Podophyllum species and the yields from various extraction techniques.

| Plant Species | Plant Part | Podophyllotoxin Content (% dry weight) | Extraction Method | Yield | Reference |

| Podophyllum hexandrum | Rhizomes | ~4.3% | Ethanolic Extraction | High | [1] |

| Podophyllum peltatum | Rhizomes | 0.3% to 1.0% | Ethanolic Extraction | Lower than P. hexandrum | [2] |

| Podophyllum peltatum | Leaves | Not specified | Aqueous extraction with in situ hydrolysis | 5.2% (52 mg/g) | [10] |

Detailed Experimental Protocols

1. Extraction of Podophyllotoxin from Podophyllum Rhizomes

This protocol describes a standard laboratory-scale method for the extraction of podophyllotoxin.

-

Materials:

-

Dried and powdered rhizomes of Podophyllum sp.

-

Ethanol (95%) or Methanol

-

Soxhlet apparatus or reflux condenser

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

-

Procedure:

-

Weigh a known amount of dried, powdered Podophyllum rhizomes.

-

Place the powdered material into a thimble for Soxhlet extraction or directly into a round-bottom flask for reflux extraction.

-

Add a sufficient volume of ethanol or methanol to the flask (e.g., a 1:10 solid-to-solvent ratio).

-

Heat the solvent to its boiling point and extract the plant material for a period of 4-6 hours under reflux or through continuous cycles in a Soxhlet extractor.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude podophyllin resin.[11]

-

2. Purification of Podophyllotoxin by Column Chromatography

This protocol outlines a general method for purifying podophyllotoxin from the crude resin.

-

Materials:

-

Crude podophyllin resin

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude podophyllin resin in a minimal amount of the mobile phase or a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

-

Collect fractions of the eluate.

-

Monitor the separation of compounds by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system (e.g., chloroform:methanol 90:10), and visualizing the spots under a UV lamp.[5]

-

Pool the fractions containing pure podophyllotoxin.

-

Evaporate the solvent from the pooled fractions to obtain purified, crystalline podophyllotoxin.[12]

-

3. Recrystallization for Final Purification

For obtaining high-purity podophyllotoxin, a final recrystallization step is often employed.

-

Materials:

-

Purified podophyllotoxin from chromatography

-

Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)

-

-

Procedure:

-

Dissolve the podophyllotoxin in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.[13]

-

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of podophyllotoxin.

III. Chemical Synthesis of Podophyllotoxin

While the primary source of podophyllotoxin remains its extraction from natural sources, its chemical synthesis has been achieved. However, the multi-step nature of the synthesis often results in low overall yields, making it less economically viable for large-scale production compared to extraction.[2] Several synthetic routes have been explored, including an oxo ester route, lactonization of a dihydroxy acid, cyclization of a conjugate addition product, and a Diels-Alder reaction.[2]

General Synthetic Strategy

A common strategy in the synthesis of podophyllotoxin involves the stereoselective construction of the aryltetralin lignan core. One approach utilizes a C-H bond arylation to form a key bond in the molecule.

-

Starting Materials: Simpler, commercially available precursors.

-

Key Steps:

-

Synthesis of a key intermediate containing a portion of the final ring structure.

-

A directed C-H arylation reaction to couple two major fragments of the molecule.

-

Hydrolysis and cyclization to form the final lactone ring.

-

Chromatographic separation of diastereomers.[14]

-

IV. Mechanism of Action

This compound exerts its therapeutic effect as a potent antimitotic agent.[15] Its mechanism of action is primarily centered on its interaction with the cellular cytoskeleton, specifically the microtubules.

-

Tubulin Binding: this compound binds to tubulin, the protein subunit that polymerizes to form microtubules.[15][16] This binding destabilizes the microtubule structure.[2]

-

Inhibition of Microtubule Formation: By binding to tubulin, this compound prevents the assembly of microtubules, which are essential components of the mitotic spindle.[15][16]

-

Metaphase Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during cell division, leading to an arrest of the cell cycle in the metaphase.[5][16]

-

Induction of Apoptosis: The prolonged metaphase arrest triggers programmed cell death, or apoptosis, in the rapidly dividing cells of the wart tissue.[15] This leads to necrosis of the visible wart tissue.[17]

Some derivatives of podophyllotoxin, such as the anticancer drugs etoposide and teniposide, have a different mechanism of action. They act as inhibitors of the enzyme topoisomerase II, which is involved in DNA replication and repair.[2]

Visualization of the Signaling Pathway

Caption: Mechanism of action of this compound leading to wart tissue necrosis.

V. Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety of 0.5% this compound solution and gel for the topical treatment of anogenital warts. These studies have consistently demonstrated a significant reduction in wart number and area compared to placebo.

Summary of Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of self-administered 0.5% this compound.

Table 1: Efficacy of 0.5% this compound in Women with Genital Warts

| Study | Number of Patients | Treatment | Duration | Outcome | Reference |

| Greenberg MD et al. (1991) | 72 | 0.5% this compound vs. Placebo | 4 weeks | 74% reduction in wart count with this compound vs. 18% with placebo | [8][16] |

Table 2: Efficacy of 0.5% this compound in Men with Penile Warts

| Study | Number of Patients | Treatment | Duration | Outcome | Reference |

| Kirby P et al. (1990) | 38 | 0.5% this compound solution vs. Placebo | 4 weeks | Mean wart number reduced to 15.9% of baseline with this compound vs. 97.4% with placebo | [6][9] |

| Baker et al. (1989) | 109 | 0.5% this compound vs. Placebo | Up to 4 cycles | 25 of 56 this compound patients became wart-free vs. 0 of 53 in the placebo group | [18] |

Table 3: Recurrence Rates

| Study | Population | Recurrence Rate after Complete Clearance | Follow-up Period | Reference |

| Greenberg MD et al. (1991) | Women | 33% | 10 weeks | [16] |

| Kirby P et al. (1990) | Men | High, all patients had recurrence | By 16 weeks | [6] |

| Baker et al. (1989) | Men | 34% of previously resolved warts | Not specified | [18] |

Safety and Tolerability

The most common side effects of topical this compound are local skin reactions at the site of application. These include:

-

Burning

-

Pain

-

Inflammation

-

Erosion

-

Itching

These adverse effects are generally mild to moderate and transient, often resolving after the treatment course is completed.[18] Systemic side effects are rare when this compound is used as directed, but it is contraindicated for use during pregnancy due to its antimitotic properties.[2]

VI. Conclusion

The journey of this compound from a traditional herbal remedy to a precisely formulated and clinically validated pharmaceutical is a testament to the value of ethnobotanical knowledge in modern drug discovery. The isolation and purification of its active constituent, podophyllotoxin, have provided a safer and more effective treatment for anogenital warts compared to the crude podophyllin resin. The elucidation of its mechanism of action as a tubulin-binding antimitotic agent has provided a clear scientific rationale for its therapeutic efficacy. While challenges in its chemical synthesis remain, the extraction from natural sources, particularly from the renewable leaves of Podophyllum peltatum, offers a sustainable supply. For researchers and drug development professionals, the story of this compound underscores the potential of natural products as a source of novel therapeutic agents and highlights the importance of rigorous scientific investigation to translate traditional knowledge into evidence-based medicine. Further research into the derivatives of podophyllotoxin continues to hold promise for the development of new anticancer and antiviral therapies.[1][19]

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Process for the isolation and purification of podophyllotoxin - Patent 0197219 [data.epo.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jwatch.org [jwatch.org]

- 7. US5057616A - Podophyllotoxin purification process - Google Patents [patents.google.com]

- 8. A double-blind, randomized trial of 0.5% this compound and placebo for the treatment of genital warts in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Double-blind randomized clinical trial of self-administered this compound solution versus vehicle in the treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firsthope.co.in [firsthope.co.in]

- 13. US5315016A - Process for preparing pure podophyllotoxin - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. jwatch.org [jwatch.org]

- 17. droracle.ai [droracle.ai]

- 18. Patient-applied this compound for treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Synthesis of a Potent Anticancer Agent: A Technical Guide to the Podophyllotoxin Biosynthetic Pathway in Podophyllum Species

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of podophyllotoxin, a naturally occurring aryltetralin lignan produced by Podophyllum species and the precursor for several clinically important anticancer drugs, including etoposide and teniposide. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in the production of this valuable secondary metabolite. With a focus on quantitative data and detailed experimental protocols, this guide serves as a critical resource for researchers in the fields of plant biochemistry, natural product synthesis, and pharmaceutical development.

Introduction

Podophyllotoxin, a potent inhibitor of microtubule assembly, has a long history in traditional medicine and has become a cornerstone in the development of modern chemotherapeutics.[1] The increasing demand for podophyllotoxin and its semi-synthetic derivatives has put immense pressure on the natural populations of Podophyllum species, which are often slow-growing and have limited geographical distribution. A thorough understanding of the podophyllotoxin biosynthetic pathway is therefore crucial for developing alternative and sustainable production methods, such as metabolic engineering in microbial or plant-based systems. This guide synthesizes the current knowledge of this complex pathway, providing a foundation for future research and biotechnological applications.

The Core Biosynthetic Pathway of Podophyllotoxin

The biosynthesis of podophyllotoxin originates from the general phenylpropanoid pathway, which converts the amino acid phenylalanine into various monolignols. The specific pathway to podophyllotoxin involves a series of enzymatic reactions, including hydroxylations, methylations, dehydrogenations, and cyclizations, to construct the characteristic aryltetralin lignan skeleton.

The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, the first committed intermediate in the lignan pathway. A series of reductions and dehydrogenations convert pinoresinol to matairesinol. From matairesinol, the pathway proceeds through a series of recently elucidated steps involving cytochrome P450 enzymes and O-methyltransferases to form deoxypodophyllotoxin, which is then hydroxylated to yield podophyllotoxin.[2][3]

Figure 1: The biosynthetic pathway of podophyllotoxin, starting from L-phenylalanine.

Key Enzymes and Their Characteristics

The biosynthesis of podophyllotoxin is catalyzed by a cascade of specific enzymes. The identification and characterization of these enzymes are critical for understanding the pathway's regulation and for engineering its production in heterologous systems.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to ferulic acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates ferulic acid to its CoA ester. |

| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. |

| Dirigent Protein Oxidase | DPO | Mediates the stereospecific coupling of two coniferyl alcohol molecules. |

| Pinoresinol-lariciresinol reductase | PLR | Reduces pinoresinol and lariciresinol. |

| Secoisolariciresinol dehydrogenase | SDH | Dehydrogenates secoisolariciresinol to matairesinol. |

| Cytochrome P450 719A23 | CYP719A23 | Converts matairesinol to pluviolide. |

| O-methyltransferase 3 | OMT3 | Methylates pluviatolide. |

| Cytochrome P450 71CU1 | CYP71CU1 | Converts (-)-5'-desmethoxy-yatein to (-)-5'-desmethyl-yatein. |

| O-methyltransferase 1 | OMT1 | Methylates (-)-5'-desmethyl-yatein to yatein. |

| 2-oxoglutarate/Fe(II)-dependent dioxygenase | 2-ODD | Catalyzes the formation of deoxypodophyllotoxin from yatein. |

| Deoxypodophyllotoxin 7-hydroxylase | DOP7H | Hydroxylates deoxypodophyllotoxin to podophyllotoxin. |

Table 1: Key Enzymes in the Podophyllotoxin Biosynthetic Pathway [4][5]

Recent research has successfully identified and characterized six new enzymes that complete the biosynthetic pathway to the etoposide aglycone, a direct precursor to the semi-synthetic drug etoposide.[2][3] This discovery opens up the possibility of producing this valuable pharmaceutical precursor in engineered organisms.

Quantitative Analysis of Pathway Components

The efficiency of podophyllotoxin biosynthesis can be assessed by quantifying the levels of pathway intermediates and the final product, as well as by measuring the kinetic parameters of the involved enzymes.

| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) |

| OMT3 | (-)-Pluviatolide | 1.4 | 0.72 |

Table 2: Kinetic Parameters of OMT3 from Podophyllum hexandrum [2]

The podophyllotoxin content varies significantly among different species and even between different tissues of the same plant. Podophyllum hexandrum is known to contain a higher concentration of podophyllotoxin compared to Podophyllum peltatum.[6][7]

| Plant Species | Tissue | Podophyllotoxin Content (%) |

| Podophyllum hexandrum | Rhizomes | 3.05 |

| Podophyllum hexandrum | Roots | 1.37 |

| Podophyllum peltatum | - | 0.025 |

Table 3: Podophyllotoxin Content in Different Podophyllum Species and Tissues [6]

Regulation of the Biosynthetic Pathway

The biosynthesis of podophyllotoxin is tightly regulated by various factors, including developmental cues and environmental stimuli. The expression of pathway genes can be induced by wounding and elicitors such as methyl jasmonate (MeJA).[2][8] MeJA treatment has been shown to induce the production of reactive oxygen species (ROS), which in turn upregulates the expression of several podophyllotoxin biosynthetic genes.[8][9]

Figure 2: Regulation of podophyllotoxin biosynthesis by elicitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the podophyllotoxin biosynthetic pathway.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of genes involved in the podophyllotoxin pathway.

Figure 3: Workflow for qRT-PCR analysis of gene expression.

Methodology:

-

RNA Extraction: Total RNA is extracted from Podophyllum tissues (e.g., rhizomes, leaves) using a suitable kit or a guanidinium thiocyanate-phenol-chloroform extraction method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes in real-time. A housekeeping gene (e.g., actin) is used as an internal control for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Enzyme Assays

Enzyme assays are performed to determine the activity and kinetic parameters of the biosynthetic enzymes.

Methodology for O-methyltransferase (OMT) Assay:

-

Enzyme Preparation: The OMT enzyme is recombinantly expressed in a suitable host (e.g., E. coli) and purified.

-

Reaction Mixture: The reaction mixture typically contains the purified enzyme, the substrate (e.g., (-)-pluviatolide), a methyl donor (S-adenosyl-L-methionine), and a suitable buffer.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Product Detection: The reaction is stopped, and the product is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the amount of product formed.

-

Kinetic Analysis: To determine the Km and kcat values, the assay is performed with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.

Metabolite Analysis by HPLC

HPLC is a key technique for the separation, identification, and quantification of podophyllotoxin and its precursors.

Figure 4: General workflow for HPLC analysis of podophyllotoxin.

Methodology:

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and, if necessary, concentrated.

-

HPLC Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the compounds.

-

Detection: The separated compounds are detected using a UV detector (typically at 280 nm) or a mass spectrometer for more sensitive and specific detection.

-

Quantification: The concentration of podophyllotoxin and other metabolites is determined by comparing the peak areas to a standard curve generated with known concentrations of authentic standards.

Conclusion and Future Prospects

Significant progress has been made in elucidating the biosynthetic pathway of podophyllotoxin in Podophyllum species. The identification of the complete set of genes and enzymes required for its synthesis opens up exciting avenues for the metabolic engineering of this valuable anticancer compound. Future research will likely focus on optimizing the expression of these pathway genes in heterologous hosts, such as yeast or other plants, to develop a sustainable and scalable production platform. Furthermore, a deeper understanding of the regulatory networks controlling podophyllotoxin biosynthesis will be essential for enhancing its production in both native and engineered systems. This technical guide provides a solid foundation for these future endeavors, empowering researchers to advance the science and application of this important natural product.

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expression analysis of biosynthetic pathway genes vis-à-vis podophyllotoxin content in Podophyllum hexandrum Royle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Jasmonate Regulates Podophyllotoxin Accumulation in Podophyllum hexandrum by Altering the ROS-Responsive Podophyllotoxin Pathway Gene Expression Additionally through the Down Regulation of Few Interfering miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl Jasmonate Regulates Podophyllotoxin Accumulation in Podophyllum hexandrum by Altering the ROS-Responsive Podophyllotoxin Pathway Gene Expression Additionally through the Down Regulation of Few Interfering miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Lead: Podophyllotoxin as a Scaffold for Novel Therapeutic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Podophyllotoxin (PTOX), a naturally occurring aryltetralin lignan extracted from the rhizomes of Podophyllum species, has long been recognized for its potent biological activity.[1][2][3][4] Historically used in traditional medicine, its powerful cytotoxic properties have positioned it as a critical lead compound in modern anticancer drug discovery.[4][5] However, the clinical application of podophyllotoxin itself is hampered by significant systemic toxicity, low bioavailability, and the development of drug resistance.[1][2][4] These limitations have catalyzed extensive research into the semi-synthesis of derivatives that retain or enhance therapeutic efficacy while mitigating adverse effects.

This guide explores the pivotal role of podophyllotoxin as a precursor for synthesizing novel therapeutic agents. It delves into the mechanisms of action, details the synthesis of clinically significant derivatives like etoposide and teniposide, and examines the structure-activity relationships that guide the development of next-generation compounds.

Shifting Mechanisms of Action: From Tubulin to Topoisomerase II

The therapeutic action of podophyllotoxin and its derivatives primarily revolves around two key cellular targets: microtubules and topoisomerase II. A fascinating shift in the primary mechanism of action is observed when moving from the natural parent compound to its clinically successful semi-synthetic analogues.

1. Podophyllotoxin: The Microtubule Destabilizer

Podophyllotoxin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical protein for the formation of microtubules.[5][6][7] By binding to the colchicine-binding site on tubulin, it prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][8]

2. Etoposide and Teniposide: The Topoisomerase II Poisons

In a remarkable shift of therapeutic target, the semi-synthetic derivatives etoposide (VP-16) and teniposide (VM-26) do not primarily act as microtubule inhibitors. Instead, they function as potent inhibitors of DNA topoisomerase II (Topo II), a nuclear enzyme crucial for managing DNA topology during replication and transcription.[1][2][9][10] These derivatives stabilize the "cleavage complex," a transient intermediate where Topo II has created a double-strand break in the DNA to allow another strand to pass through.[2][10] By preventing the enzyme from resealing this break, etoposide and teniposide lead to the accumulation of permanent DNA damage, which triggers cell cycle arrest and apoptosis.[1][2][7]

This change in mechanism is largely attributed to structural modifications at the C-4 position of the podophyllotoxin scaffold, highlighting the profound impact of targeted chemical synthesis.[11]

The Synthetic Pathway: From Natural Lignan to Clinical Drug

The production of etoposide and other key derivatives is a semi-synthetic process starting from naturally sourced podophyllotoxin. Although various specific routes have been developed to improve yield and efficiency, the core transformation involves several key steps.[12][13] A generalized workflow involves demethylation of the C-4' phenolic group, epimerization at C-4 to achieve the correct stereochemistry, and subsequent glycosylation.

Recent advancements have also explored total biosynthesis in plant chassis like Nicotiana benthamiana to generate etoposide precursors, aiming to create a more stable and sustainable supply chain independent of the endangered Himalayan Mayapple.[14][15]

Quantitative Analysis of Cytotoxicity

The primary goal of synthesizing novel podophyllotoxin derivatives is to enhance their cytotoxic potency against cancer cells while minimizing effects on normal cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity. The table below summarizes the IC₅₀ values for podophyllotoxin and several of its derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Primary Target | Reference |

| Podophyllotoxin (PPT) | A549 (Lung) | ~1.9 | Tubulin | [7] |

| Etoposide (VP-16) | A549 (Lung) | >10 (less potent than novel derivatives) | Topoisomerase II | [16] |

| Compound E5 | A549 (Lung) | 0.35 ± 0.13 | Tubulin | [16][17] |

| Compound 7 (Benzothiazole) | HeLa (Cervical) | 0.68 - 2.88 (range across 5 cell lines) | Tubulin | [9] |

| Compound 11 (Benzothiazole) | HeLa (Cervical) | 0.68 - 2.88 (range across 5 cell lines) | Tubulin | [9] |

| Compound 17h (Triazole) | KBvin (Drug-Resistant) | 6.30 | Not specified | [5] |

| Hybrid 11a (Formononetin) | A549 (Lung) | 0.8 | Tubulin | [7] |

| Hybrid 32-IIb (EGCG) | A549 (Lung) | 2.2 | Not specified | [7] |

Note: IC₅₀ values can vary based on experimental conditions and assay methods.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development. Below are representative protocols for the synthesis of novel derivatives and their biological evaluation.

Protocol 1: General Synthesis of 4β-Azido Podophyllotoxin (Key Intermediate)

This protocol describes the synthesis of a key intermediate used in "click chemistry" to generate novel triazole derivatives.[5]

-

Dissolution: Dissolve Podophyllotoxin (10 g, 24 mmol) in anhydrous dichloromethane.

-

Addition of Hydrazoic Acid: With stirring, add hydrazoic acid (25 mL, C = 1.04 M in benzene) to the solution.

-

Catalysis: Slowly dropwise add BF₃·Et₂O (4.5 mL) into the mixture, ensuring the temperature is maintained below -10 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until most of the starting material is consumed.

-

Quenching: Add pyridine (4.5 mL) followed by distilled water (80 mL) to quench the reaction.

-

Extraction and Purification: The resulting mixture is then subjected to extraction with an organic solvent (e.g., chloroform or ethyl acetate), washed, dried over anhydrous sodium sulfate, and purified to yield 4β-azido podophyllotoxin.[5]

Protocol 2: Synthesis of 4β-[4-(4-methylol)-1,2,3-triazol-1-yl] podophyllotoxin via Click Chemistry

This protocol demonstrates the copper(I)-catalyzed cycloaddition to link a functional group to the podophyllotoxin scaffold.[5]

-

Prepare Reaction Mixture: In a flask, combine propargyl alcohol (30.6 mg, 0.55 mmol), CuSO₄·5H₂O (138 mg, 0.55 mmol), and sodium ascorbate (181 mg, 0.92 mmol) in a t-butyl alcohol and water solvent mixture (1:2, 25 mL).

-

Add Intermediate: Add the previously synthesized 4β-azido podophyllotoxin (200 mg, 0.46 mmol) to the mixture.

-

Reaction: Stir the reaction mixture for 6 hours at room temperature.

-

Work-up: After completion, dilute the mixture with 50 mL of water.

-

Extraction: Extract the product with chloroform (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with saturated salt water, dry over anhydrous sodium sulfate, and evaporate the solvent on a rotary evaporator to obtain the crude product, which is then purified.[5]

Protocol 3: Cell Cytotoxicity Evaluation (CCK-8 Assay)

This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.[16][17]

-

Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) into 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a series of concentrations of the test compounds (e.g., E1-E16 derivatives) and control drugs (Podophyllotoxin, Etoposide) for a set duration (e.g., 24 or 48 hours).

-

Add CCK-8 Reagent: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time (e.g., 1-4 hours) according to the manufacturer's instructions.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Calculate IC₅₀: The absorbance is proportional to the number of viable cells. Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) using appropriate software.

Structure-Activity Relationships and Future Directions

The development of novel podophyllotoxin derivatives is guided by understanding the relationship between chemical structure and biological activity (SAR).

-

C-4 Position: Modifications at the C-4 position are critical. Introducing bulky glycosidic groups, as in etoposide, shifts the mechanism from tubulin to Topo II inhibition.[11][18] Substitution with amino groups (e.g., 4β-amino-podophyllotoxin) provides a handle for linking various moieties, leading to compounds with potent cytotoxicity.[19]

-

Ring C Aromatization: Aromatization of the C-ring generally results in a loss of cytotoxic activity, indicating the importance of the specific stereochemistry of this ring.[9]

-

Ring E (Trimethoxyphenyl group): This group is crucial for activity. Its interaction within the binding pocket of tubulin is a key determinant of potency.[9][20]

-

Hybridization: A promising strategy involves creating hybrid molecules that combine the podophyllotoxin scaffold with other pharmacologically active compounds, such as benzothiazoles, formononetin, or camptothecin, to potentially achieve synergistic effects or dual-targeting capabilities.[1][7][9]

The future of podophyllotoxin-based drug discovery lies in the rational design of derivatives with improved pharmacological profiles. This includes the development of agents that can overcome multidrug resistance, exhibit greater selectivity for tumor cells, and possess enhanced water solubility for better formulation.[5][19] The continued exploration of hybridization strategies and biosynthetic production methods will undoubtedly expand the therapeutic potential of this remarkable natural product scaffold.

References

- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel spin-labeled podophyllotoxin derivatives as potential antineoplastic agents: Part XXV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 11. Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. community.the-hospitalist.org [community.the-hospitalist.org]

- 15. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Methylenedioxy-benzopyran analogs of podophyllotoxin, a new synthetic class of antimitotic agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the cytotoxic properties of Podofilox on various cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podofilox, a purified form of podophyllotoxin extracted from the roots and rhizomes of Podophyllum species, has long been recognized for its potent antimitotic and cytotoxic properties. While clinically established for the topical treatment of external genital warts, its derivatives, such as etoposide and teniposide, are integral components of various chemotherapy regimens. This technical guide provides an in-depth exploration of the cytotoxic effects of this compound on a range of cancer cell lines. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, experimental evaluation, and the signaling pathways it modulates. This document consolidates quantitative data, detailed experimental protocols, and visual representations of complex biological processes to serve as a practical resource for advancing cancer research.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by disrupting the process of cell division.[1] Its principal mechanism involves the binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin, thereby preventing the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[1] The disruption of microtubule dynamics leads to cell cycle arrest, predominantly at the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[2]

Recent studies have elucidated a multi-faceted mechanism of action. Beyond its impact on microtubules, this compound has been shown to interact with topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription. Furthermore, its pro-apoptotic activity is associated with the modulation of several key signaling pathways.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values of this compound and its derivatives against various cancer cell lines as reported in the scientific literature.

| Cancer Type | Cell Line | Compound | IC50 Value | Incubation Time | Reference |

| Gastric Cancer | AGS | This compound | 3.409 nM | 48 h | [3] |

| Gastric Cancer | HGC-27 | This compound | 3.394 nM | 48 h | [3] |

| Non-Small Cell Lung Cancer | NCI-H1299 | Podophyllotoxin Acetate | 7.53 nM | 48 h | [4] |

| Non-Small Cell Lung Cancer | A549 | Podophyllotoxin Acetate | 16.08 nM | 48 h | [4] |

| Colorectal Cancer | HCT116 | Podophyllotoxin | 0.23 µM | 48 h | [2] |

| Colorectal Cancer | HT29 | Podophyllotoxin | 300 - 600 nM | Not Specified | [5] |

| Colorectal Cancer | DLD1 | Podophyllotoxin | 300 - 600 nM | Not Specified | [5] |

| Colorectal Cancer | Caco2 | Podophyllotoxin | 300 - 600 nM | Not Specified | [5] |

| Breast Cancer | MCF7 | Podophyllotoxin Derivative | 0.150 µM | 72 h | [6] |

| Ovarian Cancer | A2780 | Podophyllotoxin Derivative | 0.220 µM | 72 h | [6] |

Signaling Pathways Modulated by this compound

This compound-induced cytotoxicity is a complex process involving the perturbation of multiple intracellular signaling cascades. A key pathway implicated is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is often activated in response to cellular stress and can lead to apoptosis.[2] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which can trigger oxidative stress and subsequent cell death.[2] The induction of apoptosis is also mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Signaling pathways affected by this compound leading to apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.[7]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic properties of this compound.

References

- 1. researchgate.net [researchgate.net]